what is the chemical structure of 2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
what is the chemical structure of 2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
Chemical Identity and Structure
IUPAC Name: 1-(2,4-dimethylphenyl)-3-(2,3-dimethylphenyl)propan-1-one
The chemical structure of 2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is characterized by a three-carbon propiophenone backbone. One of the phenyl rings, attached to the carbonyl group, is substituted with methyl groups at the 2' and 4' positions. The other phenyl ring, at the 3-position of the propane chain, bears methyl groups at the 2 and 3 positions.
Structural Diagram:
Caption: 2D structure of 1-(2,4-dimethylphenyl)-3-(2,3-dimethylphenyl)propan-1-one.
Key Structural Identifiers (Predicted):
| Identifier | Value |
| Molecular Formula | C19H22O |
| Molecular Weight | 266.38 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CCC2=C(C(=CC=C2)C)C)C |
| InChI Key | (Predicted) Based on IUPAC name |
Proposed Synthesis Pathway
The synthesis of 2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone can be envisioned through a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. This approach involves the reaction of a substituted aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Retrosynthetic Analysis:
A logical retrosynthetic disconnection would be at the bond between the carbonyl carbon and the 2,4-dimethylphenyl ring, suggesting a Friedel-Crafts acylation of 1,3-dimethylbenzene with 3-(2,3-dimethylphenyl)propanoyl chloride.
Caption: Retrosynthetic analysis for the target molecule.
Step-by-Step Synthesis Protocol:
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Preparation of the Acyl Chloride:
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3-(2,3-dimethylphenyl)propanoic acid would first need to be synthesized. This can be achieved through various methods, such as the malonic ester synthesis starting from 2,3-dimethylbenzyl halide.
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The resulting carboxylic acid is then converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent depends on the desired reaction conditions and scale. Thionyl chloride is often preferred for its cost-effectiveness, while oxalyl chloride can be used under milder conditions.
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Friedel-Crafts Acylation:
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In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is suspended in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
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1,3-Dimethylbenzene (m-xylene) is added to the suspension.
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The 3-(2,3-dimethylphenyl)propanoyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature, typically between 0 °C and room temperature, to manage the exothermic reaction.
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The reaction is stirred for a period of time, monitored by techniques like Thin Layer Chromatography (TLC), until completion.
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Work-up and Purification:
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The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
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The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone.
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Reaction Mechanism Visualization:
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Predicted Physicochemical Properties
The physicochemical properties of 2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone can be estimated based on its structure and by comparison with similar known compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a viscous liquid or a low-melting solid at room temperature. | The presence of multiple methyl groups and the non-planar structure may disrupt crystal packing, favoring a liquid or low-melting solid state. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane, toluene). | The molecule is predominantly nonpolar due to the aromatic rings and alkyl groups. |
| Boiling Point | Expected to be high, likely >300 °C at atmospheric pressure. | The high molecular weight and the presence of a polar carbonyl group contribute to strong intermolecular forces. |
| Spectroscopic Data | ||
| ¹H NMR | Multiple signals in the aromatic region (6.8-7.8 ppm), signals for the methylene protons of the propane chain (around 2.8-3.2 ppm), and singlets for the four methyl groups (around 2.2-2.5 ppm). | The exact chemical shifts would depend on the specific electronic and steric environment of each proton. |
| ¹³C NMR | A signal for the carbonyl carbon (around 200 ppm), multiple signals in the aromatic region (120-140 ppm), signals for the methylene carbons, and signals for the methyl carbons. | |
| IR Spectroscopy | A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aryl ketone. C-H stretching and bending vibrations for the aromatic and alkyl groups. | |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group. |
Potential Applications in Research and Drug Development
While no specific applications for 2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone have been documented, the propiophenone scaffold is a common motif in medicinal chemistry and materials science.
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Pharmaceutical Intermediates: Propiophenone derivatives are precursors to a wide range of pharmaceuticals. For example, they are used in the synthesis of muscle relaxants, appetite suppressants, and other centrally acting agents.[1][2] The specific substitution pattern of this molecule could lead to novel pharmacological activities.
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Photoinitiators: Aryl ketones, including propiophenones, can function as photoinitiators in polymerization reactions. Upon absorption of UV light, they can generate reactive species that initiate the polymerization of monomers. The substitution on the aromatic rings can be tuned to optimize the absorption spectrum and reactivity.
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Organic Synthesis Building Blocks: The carbonyl group and the aromatic rings provide multiple reactive sites for further chemical transformations, making this molecule a potential building block for the synthesis of more complex organic structures.
Safety and Handling
As with any chemical compound, 2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data is not available, but compounds of this class may cause skin and eye irritation.
References
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PubChem. 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. [Link]
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XiXisys.com. 2',4'-DIMETHYL-3-(3,5-DIMETHYLPHENYL)PROPIOPHENONE (CAS No. 898780-64-8) SDS. [Link]
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PrepChem.com. Synthesis of propiophenone. [Link]
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PubChem. 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone. [Link]
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Wikipedia. Propiophenone. [Link]
- Google Patents. Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone (tolperisone)
- Google Patents. Process for the production of high-purity 2,4'-dimethyl-3-piperidino-propiophenone (tolperisone)
